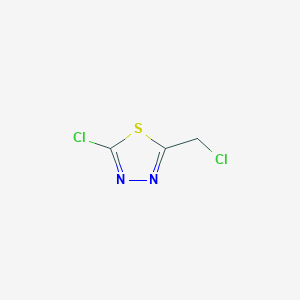

2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole

Descripción general

Descripción

2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole is a heterocyclic compound with the molecular formula C3H2Cl2N2S. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two chlorine atoms attached to the ring. This compound is of significant interest due to its applications in various fields, including agriculture, pharmaceuticals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole typically involves the chlorination of 2-methyl-1,3,4-thiadiazole. One common method includes the reaction of 2-methyl-1,3,4-thiadiazole with chlorine gas in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is carried out at a temperature range of 0°C to 50°C. The chlorination process results in the substitution of the methyl group with a chloromethyl group, forming this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced chlorination techniques ensures efficient production. Additionally, the reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the safety of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 25°C to 100°C.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include azido derivatives, thiocyanate derivatives, and substituted amines.

Oxidation: Products include sulfoxides and sulfones.

Reduction: The major product is 2-Chloro-5-methyl-1,3,4-thiadiazole.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Compounds containing the thiazole ring often exhibit significant antimicrobial properties. Research indicates that derivatives of 2-chloro-5-(chloromethyl)-1,3,4-thiadiazole can demonstrate potent activity against various bacterial strains and fungi. For instance, studies have shown that related thiadiazole derivatives possess antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Thiadiazole derivatives have been investigated for their anticancer properties. Some studies report that these compounds can inhibit cell proliferation in cancer cell lines by targeting specific pathways involved in tumor growth .

2. Agrochemicals

- Herbicides and Insecticides : The reactivity of the chloromethyl group allows for the synthesis of various agrochemical agents. Thiadiazole derivatives are being explored for their potential as herbicides and insecticides due to their ability to disrupt biological processes in pests .

- Fungicides : The compound's structure enables it to be modified into fungicidal agents that can effectively combat plant pathogens.

3. Material Science

- Polymer Synthesis : this compound can be utilized as an intermediate in the synthesis of specialty polymers. Its reactive groups facilitate the incorporation of thiadiazole units into polymer chains, potentially enhancing the thermal and mechanical properties of the resulting materials .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/ml | Cell wall synthesis inhibition |

| Escherichia coli | 10 µg/ml | Disruption of metabolic pathways | |

| Aspergillus niger | 15 µg/ml | Inhibition of ergosterol biosynthesis |

This table summarizes findings from various studies demonstrating the antimicrobial efficacy of thiadiazole derivatives against key pathogens.

Table 2: Anticancer Activity

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Related Thiadiazole Derivative | MCF-7 (Breast) | 5.73 | VEGFR-2 inhibition |

| MDA-MB-231 | 12.15 | Induction of apoptosis |

This table highlights the anticancer potential of related compounds derived from thiadiazoles.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of essential biological processes. This covalent modification can disrupt enzyme activity, DNA replication, and protein synthesis, resulting in antimicrobial and antifungal effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-5-(chloromethyl)thiazole: Similar in structure but contains a thiazole ring instead of a thiadiazole ring.

2-Chloro-5-(chloromethyl)pyridine: Contains a pyridine ring and is used in the synthesis of pharmaceuticals.

2-Chloro-5-(chloromethyl)benzothiazole: Contains a benzothiazole ring and is used in the synthesis of dyes and pharmaceuticals.

Uniqueness

2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the thiadiazole ring makes it a versatile intermediate for various synthetic applications. Its ability to undergo a wide range of chemical reactions and its effectiveness in biological systems highlight its importance in research and industry.

Actividad Biológica

2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered significant interest due to its diverse biological activities. Thiadiazoles are known for their roles in medicinal chemistry, particularly in developing antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. This article explores the biological activity of this compound by reviewing existing literature and summarizing key findings.

The chemical structure of this compound features a five-membered ring containing sulfur and nitrogen atoms. The presence of halogen substituents (chlorine) enhances its reactivity and biological potential. Various synthetic routes have been explored to obtain this compound, often involving chlorination reactions or cyclization processes involving thiourea derivatives .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, derivatives of 1,3,4-thiadiazole have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted that certain 2-amino-1,3,4-thiadiazole derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-Amino-5-(phenyl)thiadiazole | S. aureus | 32.6 |

| This compound | E. coli | 62.5 |

Anticonvulsant Activity

Thiadiazoles have also been investigated for their anticonvulsant properties. Compounds containing the thiadiazole ring can modulate neurotransmitter levels and inhibit specific ion channels involved in seizure activity. Research indicates that derivatives with a thiadiazole core can enhance GABAergic transmission and inhibit T-type calcium channels .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. For example, compounds derived from 1,3,4-thiadiazole have shown cytostatic effects against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited significant inhibition of cell proliferation in cancer models such as A549 (lung cancer) and HeLa (cervical cancer) cells .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | A549 | 15 |

| Thiadiazole Derivative X | HeLa | 25 |

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level with various targets:

- Antimicrobial: Disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.

- Anticonvulsant: Modulation of neurotransmitter activity and ion channel inhibition.

- Anticancer: Induction of apoptosis and inhibition of cell cycle progression.

Case Studies

Several case studies have demonstrated the efficacy of thiadiazole derivatives in clinical settings:

- Antimicrobial Efficacy: A clinical trial evaluated the effectiveness of a new thiadiazole derivative against drug-resistant bacterial strains in a hospital setting.

- Anticancer Trials: Preclinical studies on animal models showed promising results for thiadiazole compounds in reducing tumor size without significant toxicity.

Propiedades

IUPAC Name |

2-chloro-5-(chloromethyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2N2S/c4-1-2-6-7-3(5)8-2/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUVCSPPMPTQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617062 | |

| Record name | 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65647-54-3 | |

| Record name | 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.